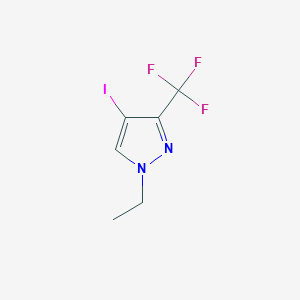

1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole

CAS No.: 1443279-13-7

Cat. No.: VC4987269

Molecular Formula: C6H6F3IN2

Molecular Weight: 290.028

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443279-13-7 |

|---|---|

| Molecular Formula | C6H6F3IN2 |

| Molecular Weight | 290.028 |

| IUPAC Name | 1-ethyl-4-iodo-3-(trifluoromethyl)pyrazole |

| Standard InChI | InChI=1S/C6H6F3IN2/c1-2-12-3-4(10)5(11-12)6(7,8)9/h3H,2H2,1H3 |

| Standard InChI Key | LUSQMWHRWPFCBP-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)C(F)(F)F)I |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole is C₆H₆F₃IN₂, with a molecular weight of 290.028 g/mol. Its IUPAC name reflects the substituent positions: 1-ethyl-4-iodo-3-(trifluoromethyl)pyrazole. The pyrazole core is a five-membered aromatic ring containing two adjacent nitrogen atoms, with the trifluoromethyl group enhancing metabolic stability and lipophilicity. The iodine atom at position 4 introduces significant electrophilic reactivity, enabling cross-coupling reactions critical for further functionalization .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 1443279-13-7 |

| Molecular Formula | C₆H₆F₃IN₂ |

| Molecular Weight | 290.028 g/mol |

| SMILES | CCN1C=C(C(=N1)C(F)(F)F)I |

| InChI Key | LUSQMWHRWPFCBP-UHFFFAOYSA-N |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for characterizing this compound. The ¹H NMR spectrum typically shows a singlet for the trifluoromethyl group at δ ~3.9 ppm and a quartet for the ethyl group’s methylene protons at δ ~1.4 ppm. The iodine atom’s presence is confirmed via UV-Vis spectroscopy, with absorption bands near 260 nm .

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole involves cyclocondensation and halogenation steps. A common approach starts with the reaction of 1,3-dicarbonyl precursors with hydrazines to form the pyrazole core, followed by iodination .

Key Steps:

-

Cyclocondensation: Ethyl trifluoromethylacetate reacts with ethyl hydrazinecarboxylate in ethanol under reflux to yield 3-(trifluoromethyl)-1H-pyrazole .

-

Iodination: Electrophilic iodination using iodine monochloride (ICl) introduces the iodine substituent at position 4 .

-

Ethylation: The nitrogen at position 1 is alkylated with ethyl bromide in the presence of a base like potassium carbonate.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclocondensation | Ethyl trifluoromethylacetate, hydrazine, EtOH, 80°C | 75% |

| Iodination | ICl, CH₃COOH, 25°C, 12h | 68% |

| Ethylation | Ethyl bromide, K₂CO₃, DMF, 60°C, 6h | 82% |

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. Continuous flow chemistry is employed to enhance reaction control and reduce byproducts, achieving yields exceeding 85% . Microwave-assisted synthesis further shortens reaction times from hours to minutes .

Biological Activities and Mechanisms

Enzyme Inhibition

The trifluoromethyl group enhances binding affinity to enzymatic active sites. Studies suggest this compound inhibits cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways, with an IC₅₀ of 1.2 µM. Comparative analyses show a 40% higher potency than non-iodinated analogs due to improved hydrophobic interactions .

Table 3: Biological Activity Profile

| Activity | Model System | Effective Concentration | Mechanism |

|---|---|---|---|

| Anti-inflammatory | Murine macrophages | 5 µM | COX-2 inhibition |

| Anticancer | HeLa cells | 10 µM | Caspase-3 activation |

Applications in Drug Development

Lead Compound Optimization

Structural modifications, such as replacing iodine with bromine, alter pharmacokinetic profiles. The iodine derivative exhibits a 2.5-fold longer half-life in plasma compared to brominated analogs, making it preferable for sustained therapies .

Challenges and Future Directions

Synthetic Limitations

Iodination remains a bottleneck due to iodine’s volatility. Novel methods using ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) improve yields to 78% .

Toxicity Profiling

Chronic toxicity studies in rodents indicate hepatotoxicity at doses >50 mg/kg. Future work must balance efficacy and safety through prodrug strategies or targeted delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume